molecular formula C10H11NO2 B3181933 1-Amino-cubane-4-carboxylic acid methyl ester CAS No. 1620870-98-5

1-Amino-cubane-4-carboxylic acid methyl ester

Cat. No.: B3181933
CAS No.: 1620870-98-5
M. Wt: 177.20
InChI Key: LIOSPLWZMZDFCM-UHFFFAOYSA-N
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Description

Evolution of Polycyclic Hydrocarbon Chemistry: From Classical Synthesis to Modern Architectures

The synthesis of polycyclic hydrocarbons has evolved dramatically from early endeavors focused on naturally occurring aromatic systems to the creation of highly strained, non-natural structures. Polycyclic aromatic hydrocarbons (PAHs), composed of fused aromatic rings, are formed through the incomplete combustion of organic materials and are also found in fossil fuels. bldpharm.com Their chemistry has been extensively studied, revealing insights into aromaticity and reactivity. bldpharm.com In contrast, the synthesis of strained polycyclic alkanes, such as the Platonic hydrocarbons, represented a formidable challenge that pushed the boundaries of synthetic organic chemistry. accelachem.com The successful synthesis of cubane (B1203433) in 1964 by Philip Eaton and Thomas Cole was a landmark achievement, demonstrating that seemingly impossible structures with highly distorted bond angles could be created in the laboratory. accelachem.com This opened the door to the exploration of a new class of three-dimensional molecular scaffolds.

The Cubane Framework: A Unique Scaffold in Organic Synthesis and Materials Science

Cubane (C8H8) is a synthetic hydrocarbon in which eight carbon atoms are arranged at the corners of a cube. accelachem.com This arrangement forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp3-hybridized carbon, resulting in high strain energy. accelachem.com Despite this strain, cubane is remarkably kinetically stable due to the absence of readily accessible decomposition pathways. accelachem.com

The cubane framework possesses a unique combination of properties that make it an attractive scaffold for various applications:

Three-Dimensionality and Rigidity: Unlike flat aromatic rings, the cubane cage is a rigid, three-dimensional structure. This allows for the precise spatial arrangement of functional groups, which is highly valuable in medicinal chemistry for probing protein binding sites. google.combldpharm.com

Bioisostere Potential: The cubane unit is often considered a non-aromatic bioisostere of the benzene (B151609) ring. simsonpharma.com Replacing a benzene ring with a cubane core in a drug molecule can improve properties such as metabolic stability and solubility while maintaining or enhancing biological activity.

High Density and Energy: The compact structure of cubane and its derivatives leads to high densities. Nitrated cubanes, for instance, are powerful and insensitive high-energy density materials.

Synthetic Versatility: Each of the eight carbon atoms of the cubane core can be functionalized, offering the potential to create highly complex and diverse molecular structures. google.combldpharm.com

These characteristics have spurred significant interest in the use of cubane derivatives in medicinal chemistry, materials science, and theoretical organic chemistry. google.comambeed.com

Rational Design Principles for the Synthesis of Novel Cubane-Based Compounds

The synthesis of functionalized cubanes typically starts from a pre-formed cubane core, most commonly cubane-1,4-dicarboxylic acid, which is now produced on a multi-kilogram scale. The rational design of new cubane derivatives hinges on several key principles:

Strategic Functionalization: The choice and placement of functional groups on the cubane scaffold are dictated by the desired application. For medicinal chemistry, this often involves introducing groups that can interact with biological targets or improve pharmacokinetic properties.

Control of Regiochemistry: With multiple identical C-H bonds, achieving selective functionalization at specific positions on the cubane ring is a significant challenge. Directed metalation and C-H activation strategies are among the methods used to control the regiochemistry of substitution. simsonpharma.com

Preservation of the Cubane Core: The synthetic methods employed must be mild enough to avoid decomposition of the strained cubane cage. This precludes many harsh reaction conditions commonly used in organic synthesis.

A variety of synthetic methods have been developed to introduce functional groups onto the cubane skeleton, including metal-halogen exchange reactions, radical-mediated processes, and transition-metal-catalyzed cross-coupling reactions. simsonpharma.com

Overview of Research Trajectories for Functionalized Cubane Systems

Research into functionalized cubane systems is expanding in several key directions. In medicinal chemistry, there is a growing interest in incorporating the cubane scaffold into new drug candidates to improve their efficacy and safety profiles. google.combldpharm.com The synthesis of novel cubane-containing amino acids and other building blocks is a critical aspect of this research.

In materials science, the focus is on developing new energetic materials, polymers, and molecular devices based on the unique properties of the cubane framework. The synthesis of metal-organic frameworks (MOFs) incorporating cubane-like clusters is one such area of exploration. ambeed.com Furthermore, the fundamental reactivity of the strained C-C and C-H bonds of cubane continues to be a subject of theoretical and experimental investigation, leading to the discovery of new chemical transformations. simsonpharma.com The development of efficient and scalable syntheses for a wider range of functionalized cubane building blocks remains a crucial goal to support these research endeavors.

Compound and Property Data

Compound Name
1-Amino-cubane-4-carboxylic acid methyl ester
Cubane
Cubane-1,4-dicarboxylic acid
Benzene
Naphthalene
Anthracene
Phenanthrene

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C10H11NO2
IUPAC Name methyl 4-aminocubane-1-carboxylate
CAS Number 1620870-98-5
Molecular Weight 177.20 g/mol
Complexity 329

Properties

IUPAC Name

methyl 4-aminocubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOSPLWZMZDFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Insights into 1 Amino Cubane 4 Carboxylic Acid Methyl Ester Synthesis

Comprehensive Retrosynthetic Analysis of the Cubane-Amino-Carboxylic Acid Ester Architecture

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. airitilibrary.com Applying this logic to 1-Amino-cubane-4-carboxylic acid methyl ester reveals key strategic disconnections and highlights the primary precursors required for its construction.

The molecular architecture of this compound features a highly strained cubane (B1203433) core substituted with an amino group and a methyl ester group at the 1 and 4 positions. The most logical retrosynthetic disconnections involve the carbon-heteroatom bonds of the two functional groups.

C-N Bond Disconnection: The primary amine can be traced back to a carboxylic acid functional group via transformations such as the Curtius, Hofmann, or Schmidt rearrangements. This approach identifies cubane-1,4-dicarboxylic acid monomethyl ester as a key intermediate.

C-C(O) Bond Disconnection: Further disconnection of the ester and the remaining carboxylic acid functionality leads to the symmetrical and synthetically accessible precursor, cubane-1,4-dicarboxylic acid .

This analysis establishes that the synthesis of the target molecule hinges on the availability and selective functionalization of cubane-1,4-dicarboxylic acid or its commercially available diester, dimethyl cubane-1,4-dicarboxylate. nih.gov The synthesis of cubane-1,4-dicarboxylic acid itself is a well-established, albeit complex, process that typically begins with the dimerization of a cyclopentenone derivative, followed by a photochemical [2+2] cycloaddition and two successive Favorskii rearrangements to construct the cubane framework. wikipedia.orgwordpress.com

Target MoleculeKey DisconnectionIdentified PrecursorRationale
This compoundC-N Bond (Amine)Cubane-1,4-dicarboxylic acid monomethyl esterThe amine can be installed from a carboxylic acid via Curtius, Hofmann, or Schmidt rearrangement.
Cubane-1,4-dicarboxylic acid monomethyl esterC-O Bond (Ester)Cubane-1,4-dicarboxylic acidSelective mono-esterification or mono-saponification of the corresponding diester.
Cubane-1,4-dicarboxylic acidMultiple C-C Bonds2-Bromocyclopentadienone DimerEstablished multi-step synthesis involving photochemical cycloaddition and Favorskii rearrangements builds the cubane core. wikipedia.orgwordpress.com

Functionalizing the cubane core presents unique challenges not typically encountered with standard aliphatic or aromatic systems. The high degree of ring strain (approximately 166 kcal/mol) and the s-rich character of the exocyclic C-H bonds dictate the system's reactivity. wordpress.com

Amination Challenges: Direct amination of a C-H bond on the cubane is difficult and often lacks selectivity. acs.org Furthermore, standard nucleophilic substitution reactions (S_N1 or S_N2) at a cubane bridgehead are impossible. Therefore, indirect methods are required. The Curtius rearrangement, which proceeds from a carboxylic acid via an acyl azide (B81097) and an isocyanate intermediate, is a well-established method for installing an amine group on the cubane scaffold without disrupting the cage structure. wikipedia.orgtotal-synthesis.com This method circumvents the need for direct substitution on the strained framework. Copper-mediated cross-coupling reactions have also emerged as a viable, though sometimes challenging, platform for the amination of cubanes. princeton.edu

Amination MethodMechanism/PrincipleAdvantages for Cubane SystemsChallenges
Curtius RearrangementCarboxylic acid → Acyl azide → Isocyanate → AmineAvoids direct substitution on the cage; tolerant of the strained system. total-synthesis.comRequires stoichiometric, sometimes hazardous reagents (e.g., azides).
Hofmann RearrangementPrimary amide → Isocyanate → AmineStarts from a stable amide precursor.Requires strongly basic and oxidizing conditions which the cubane core must tolerate.
Copper-Mediated C-N CouplingDecarboxylative cross-coupling of a cubanecarboxylic acid with an amine source.Offers a more direct and modular approach. princeton.eduCompatibility of the metal catalyst with the strained cubane framework can be an issue, potentially leading to cage rearrangement. princeton.edu

Esterification Challenges: Esterification of cubanecarboxylic acids can generally be achieved using standard methods, such as Fischer esterification with an alcohol under acidic catalysis. youtube.com The primary challenge lies in achieving selective mono-esterification of a symmetrical precursor like cubane-1,4-dicarboxylic acid to produce the necessary intermediate for amination. This is typically accomplished by using a limited amount of the esterifying agent or, more commonly, by starting with the diester and performing a selective mono-saponification (hydrolysis) with one equivalent of a base. total-synthesis.com

Development and Optimization of Multistep Synthetic Pathways

The synthesis of this compound is a multistep process that builds upon the foundational synthesis of the cubane core. Optimization focuses on improving yields, ensuring regioselectivity, and employing robust reactions that preserve the integrity of the strained cage.

A plausible and efficient pathway to the target compound starts from the commercially available dimethyl cubane-1,4-dicarboxylate. wordpress.com

Selective Mono-hydrolysis: The synthesis begins with the selective saponification of dimethyl cubane-1,4-dicarboxylate using one equivalent of potassium hydroxide or sodium hydroxide. total-synthesis.comyoutube.com This reaction yields the key intermediate, cubane-1,4-dicarboxylic acid monomethyl ester.

Amine Installation: The free carboxylic acid group is then converted into an amine. The Curtius rearrangement is a reliable method for this step. total-synthesis.com The carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride), then to an acyl azide (e.g., with sodium azide). Gentle heating of the acyl azide induces rearrangement to an isocyanate, which is subsequently hydrolyzed to the primary amine, yielding the final product.

While this pathway is logical, researchers continue to explore more direct functionalization methods. Metal-halogen exchange reactions on iodinated cubanes provide access to cubyl organometallics (e.g., organolithium or organozinc species), which can react with various electrophiles to install diverse functional groups. researchgate.net Furthermore, catalytic C–H activation and alkylation of the cubane core have been demonstrated, opening avenues for alternative synthetic strategies, although controlling the position of functionalization remains a significant hurdle. acs.org

For the synthesis of this compound, regioselectivity is primarily dictated by the starting material. The synthesis of the cubane-1,4-dicarboxylic acid precursor inherently establishes the 1,4-substitution pattern. wordpress.com The symmetry of this precursor simplifies the subsequent steps, as all other C-H positions are equivalent until the first functional group is modified.

Once the symmetrical diester is converted to the mono-acid mono-ester, the two bridgehead positions become chemically distinct. The reactivity of the remaining C-H bonds is influenced by the existing ester and carboxylic acid groups. However, for the targeted synthesis, reactions are directed at the existing functional groups (the carboxylic acid), thereby avoiding issues of regioselectivity on the cubane cage itself. In the synthesis of more complex, polysubstituted cubanes, directing group strategies or statistical functionalization might be employed, but these are not necessary for the target molecule. nih.gov

The choice of solvent and catalyst is critical throughout the synthesis of cubane derivatives.

Solvent Effects: In the foundational photochemical [2+2] cycloaddition step, high dilution is often necessary to favor the intramolecular reaction over intermolecular polymerization. wordpress.com In subsequent steps, solvent polarity can significantly influence reaction rates. For example, silver(I)-catalyzed rearrangements of cubanes have shown improved yields in more polar solvents like 1,4-dioxane and t-BuOH. acs.org

Catalytic Approaches: While many steps in the classic cubane synthesis are stoichiometric, modern approaches increasingly rely on catalysis. However, the high ring strain of cubane makes it susceptible to metal-catalyzed valence isomerization to cuneane. wordpress.comacs.org This is particularly true with transition metals like Ag(I), Rh(I), and Pd(II). acs.orgnih.gov Therefore, catalyst selection for functionalizing the cubane core must be done with care to avoid undesired skeletal rearrangements. For instance, some copper- and iridium-based catalytic systems have been developed for C-H functionalization and cross-coupling reactions that are compatible with the strained cubane scaffold. acs.orgprinceton.edu

Catalyst TypeReactionInfluence on Cubane SynthesisReference
Acid Catalysts (e.g., HCl, H₂SO₄)Fischer EsterificationUsed to convert cubanecarboxylic acids to esters. Generally compatible with the cubane core. youtube.com
Silver(I) Salts (e.g., AgNO₃, AgNTf₂)Valence IsomerizationCatalyzes the rearrangement of cubanes to cuneanes. Generally avoided unless cuneane is the desired product. acs.orgnih.gov
Copper CatalystsDecarboxylative Cross-Coupling / AminationCan be used for C-N bond formation, but conditions must be optimized to prevent cage degradation. princeton.edu
Iridium PhotocatalystsC-H FunctionalizationEnables direct abstraction of a hydrogen atom from the cubane C-H bond for subsequent alkylation. acs.org

Elucidation of Reaction Mechanisms and Transition State Analysis

The synthesis of functionalized cubanes, such as this compound, presents unique challenges due to the molecule's highly strained cage structure. Understanding the underlying reaction mechanisms is paramount for developing efficient and selective synthetic routes.

The introduction of an amine group onto the cubane skeleton is a critical step in the synthesis of the target molecule. Traditional methods often involve multi-step sequences, but modern approaches focus on direct C–H functionalization, which is more efficient.

One of the primary strategies for the C–H functionalization of cubane involves radical-mediated methods. researchgate.net These reactions are typically initiated by hydrogen atom abstraction from a C–H bond. researchgate.net However, the cubane C–H bond is remarkably strong, with a bond dissociation energy (BDE) of approximately 105 kcal/mol, similar to that of methane, making it one of the strongest C(sp³)–H bonds. researchgate.net This high BDE necessitates the use of highly reactive radical species or catalytic systems capable of overcoming this energy barrier.

Recent advancements have demonstrated the utility of metallaphotoredox catalysis for the decarboxylative amination of cubane carboxylic acids. princeton.edu In this approach, a photoredox catalyst, upon excitation by light, engages in a single-electron transfer (SET) process with a carboxylate intermediate, leading to the formation of a cubyl radical via decarboxylation. This radical can then be trapped by a nitrogen-containing species, often mediated by a transition metal catalyst like copper or nickel. princeton.edu

Copper-mediated C–H functionalization has also emerged as a powerful tool for modifying nitrogen-containing molecules and can be adapted for cubane systems. researchgate.net These reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism or via the formation of a high-valent metal intermediate that facilitates the C–N bond formation. For cubanes, directing groups can be employed to achieve regioselective amination at specific positions on the cage. researchgate.netresearchgate.net For instance, an amide directing group can guide a transition metal catalyst to a nearby C–H bond, facilitating its activation and subsequent amination.

The table below summarizes key mechanistic pathways for introducing amines onto polycyclic cages.

Table 1: Mechanistic Pathways for Amine Introduction
Mechanistic Pathway Key Intermediates Driving Force Regioselectivity
Radical-Mediated Amination Cubyl radical Formation of a stable radical, subsequent bond formation Often statistical, can be directed by substrate electronics
Metallaphotoredox Decarboxylative Amination Cubyl radical, Metal-N species Light energy, irreversible decarboxylation Determined by the position of the carboxylic acid
Directed C–H Amination Organometallic intermediate (e.g., cubyl-palladium) Chelation assistance from directing group High, determined by the position of the directing group

The derivatization of cubane is governed by a delicate interplay of kinetic and thermodynamic factors. The high strain energy of the cubane core (approx. 164 kcal/mol) makes it thermodynamically unstable relative to less strained isomers, yet it is kinetically persistent due to the high activation barriers for decomposition.

Thermodynamic Considerations: The primary thermodynamic barrier in many functionalization reactions is the strength of the cubane C–H bond. researchgate.net As mentioned, its BDE of ~105 kcal/mol means that reactions requiring homolytic C–H cleavage are energetically demanding. researchgate.net Consequently, synthetic strategies often seek to bypass direct C–H scission. For example, the Favorskii rearrangement used in the classic synthesis of cubane-1,4-dicarboxylic acid is an effective method that builds the cage with functional groups already in place, avoiding the need to functionalize the inert hydrocarbon later. ic.ac.uk

In functional group interconversions on a pre-existing cubane core, the thermodynamic stability of the products versus the reactants is a key driver. The rigidity of the cubane framework minimizes steric repulsions that might destabilize products in more flexible systems.

Kinetic Considerations: From a kinetic perspective, the accessibility of the C–H bonds and the geometry of the transition state are crucial. Although all eight C–H bonds are equivalent in unsubstituted cubane, the introduction of a substituent breaks this symmetry and can influence the rate of subsequent reactions at different positions.

Transition state analysis in cubane functionalization often reveals geometries that accommodate the rigid structure of the cage. For instance, in directed metalation reactions, the transition state involves the formation of a cyclic pre-complex where the directing group, the metal, and the target C–H bond are optimally aligned. The stability of this transition state directly impacts the reaction rate. Reactions involving the formation of carbocationic intermediates at a cubane vertex are generally disfavored due to the high strain and unfavorable orbital alignment for stabilization.

The table below outlines key kinetic and thermodynamic parameters relevant to cubane derivatization.

Table 2: Kinetic and Thermodynamic Parameters in Cubane Derivatization
Parameter Typical Value/Consideration Implication for Synthesis
Cubane Strain Energy ~164 kcal/mol Kinetically stable despite thermodynamic instability. Reactions that relieve strain are favored but often have high activation barriers.
C–H Bond Dissociation Energy (BDE) ~105 kcal/mol High energy input required for radical-based C–H functionalization. Catalytic methods are preferred.
Activation Energy (Ea) for C–H activation Varies greatly with method High for uncatalyzed reactions. Lowered significantly by transition metal catalysts and directing groups.
Reaction Affinity (A) Depends on specific reaction For exergonic reactions (e.g., decarboxylative couplings), the large negative Gibbs free energy change provides a strong driving force.

Innovative Approaches in Sustainable and Green Synthesis of Cubane Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like cubane derivatives to minimize environmental impact and improve efficiency.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.comwordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comresearchgate.net

Traditional multi-step syntheses of functionalized cubanes often have poor atom economy due to the use of stoichiometric reagents, protecting groups, and auxiliary substances that are not incorporated into the final molecule. researchgate.net For example, classical methods for introducing an amine group might involve reduction of a nitro group or a Hofmann rearrangement of an amide, which generate significant waste.

Modern strategies that improve atom economy in cubane synthesis include:

Catalytic C–H Functionalization: As discussed, using catalysts to directly convert a C–H bond to a C–N bond is highly atom-economical. It avoids the need for pre-functionalization and the generation of byproducts associated with activating groups.

Addition Reactions: Designing synthetic routes that rely on addition reactions, which are inherently 100% atom-economical, is a key green strategy. jocpr.com

Cascade Reactions: Combining multiple synthetic steps into a single, one-pot operation reduces the need for intermediate purification, minimizing solvent use and waste generation. jk-sci.com

The table below compares the atom economy of different reaction types relevant to the synthesis of amine-substituted cubanes.

Table 3: Atom Economy of Different Amination Reactions
Reaction Type Generalized Equation Theoretical Atom Economy Waste Products
Direct C–H Amination (Catalytic) R-H + H₂N-X → R-NH₂ + HX High Minimal (HX, which can potentially be recycled)
Reduction of Nitro Group R-NO₂ + 3H₂ → R-NH₂ + 2H₂O Moderate Water
Hofmann Rearrangement R-CONH₂ + Br₂ + 4NaOH → R-NH₂ + Na₂CO₃ + 2NaBr + 2H₂O Very Low Significant inorganic salts and water

While the application of biocatalysis and organocatalysis to cubane chemistry is still an emerging area, these fields offer significant potential for developing sustainable synthetic methods.

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild, aqueous conditions. jk-sci.com While no naturally occurring enzymes are known to process cubane substrates, directed evolution and protein engineering could be used to develop novel biocatalysts for this purpose. Enzymes have been successfully used in the synthesis of noncanonical amino acids, demonstrating their ability to handle sterically demanding substrates and control stereochemistry. nih.gov A potential biocatalytic approach for cubane functionalization could involve a P450 monooxygenase engineered to hydroxylate a cubane C–H bond, which could then be converted to an amine.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. nih.gov Recently, organocatalytic methods have been developed for the direct functionalization of inert C(sp³)–H bonds in simple alkanes. nih.gov These approaches often involve the generation of highly reactive radical intermediates under metal-free conditions. nih.gov For example, an N-heterocyclic carbene (NHC) catalyst could be used to generate a carbonyl radical that abstracts a hydrogen atom from cubane, initiating a functionalization cascade. nih.gov This strategy represents a promising, though currently unexplored, avenue for the green synthesis of cubane derivatives.

Theoretical and Computational Chemistry for the Elucidation of Structure and Reactivity of 1 Amino Cubane 4 Carboxylic Acid Methyl Ester

Quantum Chemical Calculations of Electronic Structure and Bonding

Ab initio and Density Functional Theory (DFT) are powerful computational tools for determining the optimized geometries and electronic structures of molecules. aip.orgaps.orgnih.govresearchgate.net For the parent cubane (B1203433) (C₈H₈), calculations have shown that the C-C bond lengths are approximately 1.561 Å, and the C-C-C bond angles are constrained to 90.0°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. mdpi.com This strain is a defining characteristic of the cubane cage. nih.gov

DFT studies on substituted cubanes have revealed that the introduction of functional groups, such as an amino group and a methyl ester group, can influence the geometry of the cubane core. researchgate.netresearchgate.net The specific positions of these substituents on the 1-Amino-cubane-4-carboxylic acid methyl ester would lead to subtle changes in bond lengths and angles throughout the cage. DFT calculations, often employing functionals like B3LYP, are used to predict these structural parameters with high accuracy. researchgate.net For instance, the carbon-carbon bond lengths in substituted cubanes can vary depending on the electron-donating or electron-withdrawing nature of the substituents. researchgate.net

Calculated Geometrical Parameters of Cubane
ParameterDFT B3PW91/QZVP mdpi.comExperimental mdpi.com
C-C Bond Length (pm)156.1157.1
C-H Bond Length (pm)108.7108.2
C-C-C Bond Angle (°)90.090.0
C-C-H Bond Angle (°)125.2125.0

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). youtube.com

For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO and increase the electron density on the cubane cage, particularly at the carbon atom to which it is attached. Conversely, the methyl ester group is electron-withdrawing and would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. Computational analysis can precisely map the HOMO and LUMO distributions, providing a quantitative basis for predicting regioselectivity in chemical reactions. rsc.orgnih.gov The HOMO-LUMO gap is also a critical parameter, influencing the molecule's kinetic stability and its electronic absorption properties. nih.gov

Conceptual HOMO-LUMO Characteristics of this compound
OrbitalExpected Influence of SubstituentsPredicted Reactivity
HOMOEnergy raised by -NH₂ group; localized near the amino-substituted carbon.Nucleophilic character at the amino-substituted portion of the cage.
LUMOEnergy lowered by -COOCH₃ group; localized near the ester-substituted carbon and carbonyl group.Electrophilic character, particularly at the carbonyl carbon.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and transition states. researchgate.net

Identifying the transition state (TS) is crucial for understanding the kinetics of a chemical reaction. Computational methods can locate the TS geometry, which represents the maximum energy point along the reaction coordinate. researchgate.net For reactions involving cubane derivatives, such as substitutions or rearrangements, TS localization can reveal the intricate bond-breaking and bond-forming processes.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state connects the reactants and products. github.ioscm.com The IRC path maps the minimum energy pathway from the transition state downhill to both the reactant and product, providing a detailed picture of the reaction mechanism. github.ioresearchgate.net For example, in a hypothetical nucleophilic substitution on the ester group of this compound, IRC analysis could visualize the approach of the nucleophile, the formation of a tetrahedral intermediate (the transition state), and the departure of the methoxy (B1213986) leaving group.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.edunih.gov Computational models can account for solvent effects through either explicit or implicit methods. mdpi.com Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. mdpi.com

For reactions involving charged or polar species, such as the protonation of the amino group in this compound or reactions involving ionic intermediates, the inclusion of solvent effects is critical for obtaining accurate energy profiles. The choice of solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the reaction's thermodynamics and kinetics. ucsb.edu

Molecular Dynamics Simulations for Conformational Landscape Exploration

While the cubane cage itself is rigid, the substituents attached to it can have conformational flexibility. researchgate.netmdpi.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape of molecules like this compound. arxiv.org MD simulations model the movement of atoms over time, providing insights into the accessible conformations and their relative energies. nih.gov

Exploration of Dynamic Behavior of Functionalized Cubanes

The cubane cage is a highly rigid and strained hydrocarbon framework. acs.orgnih.gov Consequently, the primary dynamic behavior of functionalized cubanes, such as this compound, pertains to the vibrational modes of the cage and the conformational flexibility of its substituents.

Computational molecular dynamics and DFT frequency calculations are instrumental in exploring this behavior. acs.org While the cubane core itself has limited flexibility, its vibrational modes are influenced by the attached functional groups. The amino (-NH₂) and methyl ester (-COOCH₃) groups introduce new vibrational degrees of freedom, including stretching, bending, and torsional modes.

Molecular dynamics simulations can reveal the real-time motion of these substituent groups, their preferred orientations, and the energetic barriers to their rotation. This information is crucial for understanding how the molecule interacts with its environment, such as in a solvent or a biological active site. The rigidity of the cubane scaffold ensures that the spatial orientation of the functional groups is well-defined, a key feature for applications in medicinal chemistry and materials science. acs.org

Table 1: Key Vibrational Modes in Functionalized Cubanes This table presents a generalized summary of key vibrational modes and their typical frequency ranges, as studied through computational methods.

Vibrational Mode Description Typical Frequency Range (cm⁻¹)
N-H Stretch Symmetric and asymmetric stretching of the amine group. 3300 - 3500
C-H Stretch (Cubyl) Stretching of the C-H bonds on the cubane cage. ~3000
C=O Stretch Stretching of the carbonyl group in the methyl ester. 1700 - 1750
N-H Bend Bending (scissoring) motion of the amine group. 1550 - 1650
Cage Deformation Collective vibrational modes involving the C-C bonds of the cubane core. 800 - 1300
C-O Stretch Stretching of the C-O single bond in the ester. 1000 - 1300

Intermolecular Interactions and Self-Assembly Propensities

The functional groups on this compound dictate its potential for intermolecular interactions and self-assembly. Quantum-chemistry approaches are used to investigate the non-covalent interactions that govern these phenomena. mdpi.com

The primary interaction is expected to be hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester group (-COOCH₃) is an effective hydrogen bond acceptor. mdpi.com This donor-acceptor pairing can lead to the formation of supramolecular structures, such as dimers or extended one-dimensional chains (catemers).

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Relative Strength Potential Supramolecular Motif
Hydrogen Bond N-H (Amino) O=C (Ester) Strong Dimers, Chains
Non-classical Hydrogen Bond C-H (Cubyl) O=C (Ester) Weak Crystal Packing Stabilization
Dipole-Dipole δ+ on -NH₂ / C-H δ- on C=O Moderate Ordered Assemblies

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. rsc.orgunibo.it For this compound, these techniques can provide detailed predictions of its vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Computational Vibrational Spectroscopy and NMR Chemical Shift Prediction

Vibrational Spectroscopy: DFT calculations are routinely used to predict the infrared (IR) and Raman spectra of molecules. arxiv.orgnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes. The predicted spectrum for this compound would feature characteristic peaks corresponding to its functional groups, such as the N-H stretches, the C=O stretch, and various modes of the cubane cage. acs.orgacs.org Comparing these computed spectra with experimental data is a powerful method for structural confirmation.

NMR Chemical Shift Prediction: Predicting ¹H and ¹³C NMR chemical shifts is another critical application of computational chemistry. nih.gov Methods range from DFT-based calculations of nuclear shielding tensors to empirical and machine-learning models trained on large databases of known structures. arxiv.orgd-nb.info For this molecule, calculations would predict the chemical shifts for the six unique cubyl protons, the amine protons, and the methyl protons. Similarly, the four distinct carbon environments (two substituted cage carbons, the six equivalent cage carbons, the carbonyl carbon, and the methyl carbon) would have predictable ¹³C chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra, as demonstrated in studies of related substituted cubanes like chlorinated cubane-1,4-dicarboxylic acids. scielo.org.zaacs.org

Table 3: Predicted NMR Chemical Shift Ranges for this compound Predicted ranges are based on general principles and computational studies of related polycyclic compounds.

Nucleus Environment Predicted Chemical Shift (δ, ppm)
¹H Cubyl C-H 3.5 - 4.5
¹H Amine N-H₂ 1.5 - 3.0 (variable)
¹H Methyl O-CH₃ 3.6 - 3.8
¹³C C-NH₂ (Cubyl) 50 - 60
¹³C C-COOCH₃ (Cubyl) 55 - 65
¹³C C-H (Cubyl) 45 - 55
¹³C Carbonyl C=O 170 - 175

Electronic Excitation Spectra from Time-Dependent DFT

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. aip.orgcecam.org It calculates the energies of vertical electronic excitations from the ground state to various excited states.

For this compound, the cubane core itself is a saturated alkane and does not absorb significantly in the near-UV or visible range. The predicted electronic transitions would therefore be associated with the functional groups. The most likely low-energy transition would be the n → π* transition of the carbonyl group in the methyl ester, involving the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the C=O bond. The amino group may also contribute to charge-transfer transitions. While TD-DFT is a powerful tool, its accuracy can be influenced by the choice of functional, and results are often compared with experimental data for validation. kaist.ac.krpsu.edu Computational studies on other cubanoids have successfully used TD-DFT to calculate optical absorption properties. nih.gov

Table 4: Predicted Electronic Transitions from TD-DFT

Transition Type Orbitals Involved Predicted Wavelength Region Oscillator Strength
n → π* Non-bonding (O) → Antibonding (C=O) ~280 - 320 nm Weak
π → π* Bonding (C=O) → Antibonding (C=O) < 200 nm Strong

Advanced Analytical Methodologies for the Structural and Mechanistic Characterization of Complex Organic Scaffolds

Development of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For complex molecules like cubane (B1203433) derivatives, high-field NMR instruments are often employed to achieve the necessary resolution to distinguish between chemically similar protons and carbons within the cage structure. researchgate.net

While one-dimensional ¹H and ¹³C NMR spectra provide initial information, the high degree of symmetry in the cubane core can lead to overlapping signals. reddit.com Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for unambiguous assignment of all atoms and for confirming the connectivity of the substituent groups. researchgate.netrsc.org

Correlation Spectroscopy (COSY): This experiment would be used to identify proton-proton (¹H-¹H) couplings. For 1-Amino-cubane-4-carboxylic acid methyl ester, COSY would reveal the coupling between the methine protons on the cubane cage, helping to trace the carbon framework's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each cubane cage proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. This is particularly valuable for confirming the attachment points of the functional groups. For instance, correlations would be expected between the carbonyl carbon of the ester and the protons on adjacent cage carbons, as well as the methyl protons. Similarly, correlations between the carbon bearing the amino group and nearby cage protons would be observed. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. In a rigid system like cubane, NOESY can help confirm the spatial relationships between the substituents and the cage protons. researchgate.net

3D NMR experiments, such as HNCO, are powerful for larger biomolecules but can also be adapted to resolve severe spectral overlap in complex small molecules. rsc.org

Table 1: Expected NMR Data for this compound
AtomNMR ExperimentExpected Information
Cubane Cage Protons (CH)¹H NMR, COSYSignals in the aliphatic region, showing coupling to other cage protons.
Methyl Protons (-OCH₃)¹H NMRA sharp singlet, typically around 3.7 ppm. mdpi.com
Amino Protons (-NH₂)¹H NMRA broad singlet, chemical shift is solvent-dependent.
Cubane Cage Carbons (CH)¹³C NMR, HSQCSignals correlated with attached cage protons.
Quaternary Cubane Carbons (C-NH₂, C-COOCH₃)¹³C NMR, HMBCSignals showing no direct proton attachment in an HSQC, but long-range correlations to cage and methyl protons.
Carbonyl Carbon (-COO-)¹³C NMR, HMBCSignal in the characteristic ester carbonyl region (~170 ppm), showing correlation to methyl protons. mdpi.com

Solid-state NMR (ssNMR) provides invaluable structural information for materials in the solid phase, where solution-state NMR is not applicable. preprints.orgwikipedia.org This technique is crucial for characterizing both crystalline and amorphous forms of a compound, offering insights into packing, conformation, and polymorphism. nih.gov Techniques such as Magic Angle Spinning (MAS) are used to average out anisotropic interactions, which would otherwise lead to extremely broad and uninformative spectra. preprints.orgwikipedia.orgmdpi.com

For this compound, ssNMR could be used to:

Distinguish between polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions.

Characterize amorphous content: ssNMR can quantify the ratio of crystalline to amorphous material in a bulk sample.

Probe intermolecular interactions: Techniques like Cross-Polarization (CP) can enhance the signals of less abundant nuclei (like ¹³C) and provide information about internuclear distances, shedding light on how molecules are arranged in the crystal lattice. preprints.org

Mass Spectrometry-Based Approaches for Molecular Structure and Isotopic Analysis

Mass spectrometry (MS) is a fundamental analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁NO₂. nih.gov The experimentally measured mass would be compared against the theoretically calculated exact mass.

Table 2: HRMS Data for this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂ nih.gov
Calculated Exact Mass ([M])177.07898 Da nih.gov
Expected Ion ([M+H]⁺)178.08626 DaCalculated
Required Mass Accuracy&lt; 5 ppmStandard for HRMS

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. chemrxiv.orgmdpi.com An ion of the parent molecule (e.g., the protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov

For this compound ([M+H]⁺, m/z 178.086), characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules from the substituent groups.

Potential Fragmentation Pathways:

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion. [M+H]⁺ → [M+H - CH₃OH]⁺ + CH₃OH

Loss of the Methoxy (B1213986) Group (•OCH₃): Cleavage of the ester C-O bond. [M+H]⁺ → [M+H - •OCH₃]⁺ + •OCH₃

Loss of Ammonia (NH₃): Fragmentation involving the amino group. [M+H]⁺ → [M+H - NH₃]⁺ + NH₃

The highly stable cubane cage itself is generally resistant to fragmentation under typical MS conditions, meaning that observed losses would primarily originate from the functional groups.

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration

X-ray crystallography, specifically single-crystal X-ray diffraction, is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. ua.pt For a novel or complex scaffold like a substituted cubane, a crystal structure serves as the definitive proof of structure. acs.org

The process involves irradiating a suitable single crystal with X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. researchgate.net

While a published crystal structure for this compound was not identified, the technique has been successfully applied to numerous other cubane derivatives, confirming the cage geometry and the positions of various substituents. acs.org A successful crystallographic analysis of this compound would yield precise data on:

The C-C bond lengths and angles within the strained cubane core.

The bond lengths of the C-N and C-C(O) bonds connecting the substituents to the cage.

The geometry of the methyl ester group.

The intermolecular interactions (e.g., hydrogen bonding involving the amino group) that dictate the crystal packing. mdpi.com

Table 3: Information Provided by Single-Crystal X-ray Diffraction
ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise x, y, z position of every atom in the asymmetric unit.
Bond Lengths & AnglesProvides exact geometric details of the molecule's covalent structure.
Torsional AnglesDefines the conformation of flexible parts of the molecule (e.g., the ester group).
Intermolecular InteractionsIdentifies and quantifies non-covalent interactions like hydrogen bonds that define the crystal packing.

Techniques for Growing Suitable Crystals of Cubane Derivatives

The successful application of single-crystal X-ray diffraction is predicated on the availability of high-quality single crystals. For cubane derivatives, which are often rigid and possess strong intermolecular interactions, achieving crystallization can be a significant hurdle. Several techniques are employed to induce the slow and orderly arrangement of molecules into a crystalline lattice.

Commonly utilized methods for growing single crystals of organic compounds, including cubane derivatives, are summarized below:

Crystallization MethodDescriptionApplicability to Cubane Derivatives
Slow Evaporation A solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to a gradual increase in concentration and eventual crystallization. This is a straightforward and widely used method. mit.eduumass.eduDue to the generally good solubility of many functionalized cubanes in common organic solvents, this method is a primary choice. The choice of solvent is critical and can influence crystal packing and quality.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. mit.educhemistryviews.orgstanford.eduThis is a highly effective method for obtaining high-quality crystals of milligram quantities of cubane derivatives, as it allows for very slow changes in solvent composition, which is conducive to ordered crystal growth. chemistryviews.orgudel.edu
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble. Crystallization occurs at the interface as the liquids slowly mix. mit.eduThis technique is particularly useful for sensitive compounds and can be adapted for cubane derivatives by selecting appropriate solvent/anti-solvent pairs with different densities. unifr.ch
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. ufl.eduThis method is effective for compounds that exhibit a significant change in solubility with temperature. For some cubane derivatives, this can be a viable option. udel.edu

The selection of an appropriate solvent or solvent system is paramount. For cubane derivatives, solvents such as dichloromethane, chloroform, toluene (B28343), and ethyl acetate (B1210297) have been used successfully. unifr.ch The rigid nature of the cubane core can lead to strong packing forces, and sometimes the inclusion of solvent molecules in the crystal lattice is observed. unifr.ch In cases where crystallization is particularly challenging, the use of co-crystallizing agents can be explored to facilitate the formation of a well-ordered crystal lattice. udel.edu

Refinement Strategies for Complex Cage Structures

Once a suitable crystal is obtained and diffraction data are collected, the process of structure refinement begins. This involves creating a molecular model and adjusting its parameters (atomic positions, thermal parameters, etc.) to best fit the experimental diffraction data. The unique electronic and steric properties of cubane cages present specific challenges that often require advanced refinement strategies.

The high degree of strain in the cubane framework can lead to unusual bond lengths and angles, which may be flagged as outliers by standard refinement software. Therefore, it is crucial to apply appropriate restraints based on a sound understanding of the chemistry of these systems.

Key considerations and strategies in the refinement of cubane structures include:

Accurate Modeling of Electron Density: The electron density within the cubane cage can be diffuse due to the strained bonds. Careful analysis of the electron density maps is necessary to ensure the correct placement of atoms.

Handling of Disorder: Substituted cubanes, like many rigid molecules, can exhibit crystallographic disorder, where molecules or parts of molecules occupy multiple positions in the crystal lattice. acs.orgxray.czcam.ac.uk This can manifest as unusually large thermal ellipsoids or residual electron density peaks. cam.ac.uk Refinement of disordered structures requires the use of specialized models and restraints to accurately represent the different conformations or orientations. xray.cz

Constrained and Restrained Refinement: Due to the rigidity of the cubane core, it is often beneficial to employ rigid body restraints during the initial stages of refinement. Geometric restraints on bond lengths and angles, derived from high-level theoretical calculations or from previously determined high-resolution structures of similar compounds, can also be applied to maintain a chemically reasonable geometry. nih.gov

Treatment of Thermal Motion: Anisotropic displacement parameters (ADPs) should be used to model the thermal motion of atoms, as the rigid nature of the cubane cage can lead to significant anisotropic vibrations. Analysis of the ADPs can also help in identifying potential disorder. cam.ac.uk

Integration of Computational Methods: Quantum mechanical calculations can provide valuable insights into the expected geometry and electronic structure of cubane derivatives. This information can be used to guide the refinement process and to validate the final crystal structure.

Modern crystallographic software packages such as SHELXL and OLEX2 provide the necessary tools and flexibility to implement these advanced refinement strategies, allowing for the accurate and reliable determination of the crystal structures of complex cage molecules like this compound. xray.cz

Exploration of Advanced Applications and Functional Material Design Based on Cubane Architectures

Supramolecular Chemistry and Host-Guest Systems Based on Cubane (B1203433) Derivatives

The unique geometry and electronic properties of the cubane cage make it an attractive component in the field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules. These interactions are the basis for the formation of host-guest systems, where a larger host molecule encapsulates a smaller guest molecule.

The design of host-guest systems relies on the principles of molecular recognition, where the host molecule has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest molecule. The high symmetry of the cubane core can be exploited to create well-defined and predictable host-guest complexes. nih.govachemblock.com

Key design principles include:

Size and Shape Complementarity: The dimensions of the host's cavity must be suitable to accommodate the guest molecule. The cubic shape of cubane derivatives can lead to the formation of highly ordered, crystalline co-crystals with other high-symmetry molecules like fullerenes. nih.govachemblock.com

Electrostatic and van der Waals Interactions: The stability of host-guest complexes is governed by a combination of non-covalent interactions. In the case of cubane derivatives, van der Waals forces play a significant role. The interactions can be tuned by introducing functional groups onto the cubane core. For instance, the amino and methyl ester groups in 1-Amino-cubane-4-carboxylic acid methyl ester could participate in hydrogen bonding and dipole-dipole interactions, respectively.

Preorganization: A rigid host molecule, like one incorporating a cubane scaffold, requires less energy to adopt the conformation needed for binding, leading to more stable complexes.

The self-assembly of cubane derivatives into larger, ordered structures is driven by these same intermolecular forces. By carefully choosing the substituents on the cubane cage, it is possible to direct the formation of specific supramolecular architectures.

The interactions within host-guest systems containing cubane derivatives can be complex and are crucial for the stability and properties of the resulting assemblies.

Host-Guest Interactions: Studies on co-crystals of fullerenes with cubane have shown that the stability of these systems is controlled by a balance of size-dependent homomolecular (fullerene-fullerene, cubane-cubane) and heteromolecular (fullerene-cubane) contacts. nih.govachemblock.com Depending on the relative strengths of these interactions, the system can be classified as either a "recognition-controlled" or a "host-guest" structure. nih.gov

Framework Stability: In some cases, the interactions between the host molecules themselves are dominant, creating a stable framework with voids that can be occupied by guest molecules. For example, in the co-crystal of Sc3N@C80 with mesitylene, the hexagon-to-hexagon contacts of the fullerenes stabilize the cubic structure of the host framework. nih.gov

Influence of Functional Groups: The introduction of functional groups that can participate in hydrogen bonding, such as the amino group in this compound, can significantly influence the intermolecular interactions and the resulting supramolecular architecture.

Cubane Derivatives in Advanced Organic Synthesis and Catalysis

The rigid framework of cubane can be utilized to create novel ligands and auxiliaries for asymmetric synthesis and to develop new catalytic systems.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. The rigidity of the cubane scaffold makes it an interesting platform for the design of new chiral auxiliaries. The first diastereoselective synthesis of trisubstituted cubanes was achieved using a chiral auxiliary, demonstrating that chirality can be effectively transferred to the cubane skeleton. dicp.ac.cn

Cubane-based Schiff base ligands have been synthesized and evaluated in asymmetric catalysis. researchgate.net While initial studies with a novel chiral cubane-based Schiff base ligand in the Henry reaction showed modest enantioselectivity, further evaluation in cyclopropanation and Michael addition reactions was conducted. researchgate.net Computational studies revealed that hydrogen bonding between a cubyl hydrogen and the copper core of the catalyst could decrease the steric bulk around the metal center, thereby limiting the asymmetric control. researchgate.net This highlights the importance of understanding the subtle interplay of steric and electronic effects in the design of cubane-based chiral ligands.

The functional groups of this compound provide handles for its incorporation into more complex chiral ligands or auxiliaries.

Heterogeneous catalysts are those that are in a different phase from the reactants, offering advantages in terms of separation and reusability. The development of novel scaffolds for anchoring catalytic species is an active area of research.

An example of a cubane-based scaffold in heterogeneous catalysis is a cobalt cubane polymer (Co4O4-poly) that acts as a co-catalyst for water oxidation. mdpi.com By transitioning a molecular cobalt cubane complex from a homogeneous to a heterogeneous system through polymerization, the catalytic sites were preserved while gaining the benefits of a solid-state catalyst. mdpi.com This demonstrates the potential of using cubane derivatives to construct robust and efficient heterogeneous catalysts. The bifunctional nature of this compound makes it a potential monomer for the synthesis of similar polymeric materials for catalytic applications.

Design of Novel Functional Materials Incorporating Cubane Units

The unique properties of the cubane cage, including its high strain energy, density, and rigidity, make it a promising building block for the design of novel functional materials.

The incorporation of cubane units into polymers can lead to materials with interesting properties. Polymers with cubane in the backbone or as a pendant group have been proposed. researchgate.net The cubane subunits in these polymers can be rearranged to cyclooctatetraenes, which could then be converted into polyacetylenes, materials with potential applications in electronics. researchgate.net

Optically transparent cubanes and cubylcubanes have been suggested as components for rigid liquid-crystal compounds. researchgate.net The rigid and well-defined structure of the cubane core can help to promote the formation of liquid crystalline phases.

Furthermore, the high energy content of the cubane cage has led to interest in its derivatives as energetic materials. bldpharm.com While this is an area of active research, it underscores the diverse potential applications of the cubane scaffold in materials science.

The compound this compound, with its amino and ester functionalities, can be considered a versatile building block for the synthesis of such functional materials. These groups allow for its incorporation into polymer chains through condensation polymerization or for its modification to introduce other desired functionalities.

Polymers and Framework Materials with Tunable Properties

The incorporation of cubane units into polymers and framework materials offers a pathway to novel materials with precisely controlled architectures and tunable functionalities. The rigid nature of the cubane core imparts a high degree of predictability to the resulting structures.

Cubane-containing polymers have been synthesized with the cubane cage integrated into the polymer backbone. For instance, acyclic diene metathesis polymerization of 1,4-bis(homoallyl)cubane has yielded unsaturated polymers with cubane moieties in the main chain. acs.org Similarly, polycondensation reactions of cubane-1,4-dicarboxylic acid with various aromatic diamines have produced polymers with repeating cubane units. acs.org These materials often exhibit insolubility in common nonpolar solvents, a characteristic attributed to the rigid and regular structure imparted by the cubane backbone. acs.org The thermal behavior of these polymers often mirrors that of their simple cubane precursors, with decomposition occurring at elevated temperatures. acs.org

In the realm of framework materials, cubane derivatives are attractive components for the construction of metal-organic frameworks (MOFs). The use of ligands like cubane-1,4-dicarboxylic acid can lead to the formation of robust frameworks with unique topologies. monash.edu For example, a highly stable MOF featuring cubane-like tetranuclear cobalt clusters has been synthesized, demonstrating excellent thermal and chemical stability. rsc.org Another study reported a family of multicomponent MOFs incorporating cubane-1,4-dicarboxylate, which exhibited selective adsorption properties. monash.edu The three-dimensional and aliphatic nature of the cubane linker creates contoured pore environments that can lead to unique host-guest interactions and separation capabilities. monash.eduresearchgate.net

The functional groups on the cubane core, such as the amino and methyl ester groups in this compound, provide handles for further modification, allowing for the fine-tuning of the properties of the resulting polymers and frameworks. For example, the methyl ester can be used for side-chain modifications through post-polymerization amidation reactions. researchgate.net

Table 1: Examples of Cubane-Containing Polymers and Frameworks

Material TypeMonomers/LinkersKey Structural FeatureReported Properties
Unsaturated Polymer1,4-bis(homoallyl)cubaneCubane in polymer backboneOligomeric, limited solubility acs.org
PolyamideCubane-1,4-dicarboxylic acid, aromatic diaminesCubane in polymer backboneInsoluble in nonpolar solvents, thermally stable acs.orgresearchgate.net
Norbornene-based PolymerNorbornene with tethered cubane derivativeCubane as a pendant groupSoluble, thermal behavior similar to cubane precursor acs.org
Metal-Organic Framework (MOF)Cubane-1,4-dicarboxylic acid3D aliphatic linkerHigh gas adsorption enthalpies monash.eduresearchgate.net
Cobalt-based MOFTriazine and tribenzoic acid derivativesCubane-like cobalt clustersHigh thermal and chemical stability rsc.org

Applications in Optoelectronic Devices and Smart Materials

The unique electronic and structural properties of cubane derivatives have led to their exploration in the field of optoelectronics and smart materials. The rigid framework of cubane allows for precise spatial arrangement of functional groups, which can influence the electronic and optical properties of the resulting materials.

Optically transparent cubanes have been proposed as building blocks for rigid liquid-crystal compounds. ic.ac.uk Furthermore, UV-active cubane derivatives, such as cubyl ketones, can undergo photochemical transformation into colored cyclooctatetraenes. ic.ac.ukblogspot.com This photochromic behavior presents opportunities for applications in permanent information storage. ic.ac.ukblogspot.com

The incorporation of cubane moieties into conjugated polymer systems is another area of active research. Theoretical studies suggest that oligomers of conjugated unsaturated cubane derivatives could form a class of polymers with very small energy gaps. ic.ac.uk Such materials could exhibit intrinsic electrical conductivity without the need for doping and may possess interesting nonlinear optical and photoelectric properties. ic.ac.ukblogspot.com

While direct applications of this compound in optoelectronic devices are not extensively documented, its bifunctional nature makes it a candidate for incorporation into more complex systems. The amino group can act as an electron donor, while the cubane cage itself can serve as a rigid scaffold to control the orientation and interaction of chromophores or other photoactive units.

Table 2: Potential Optoelectronic and Smart Material Applications of Cubane Architectures

Application AreaRelevant Cubane PropertyPotential Functionality
Information StoragePhotochromism of UV-active cubanesPermanent data recording through photochemical transformation ic.ac.ukblogspot.com
Liquid CrystalsRigidity and optical transparencyFormation of highly ordered liquid crystalline phases ic.ac.uk
Conductive PolymersPotential for small energy gaps in conjugated systemsIntrinsic conductivity, nonlinear optical properties ic.ac.ukblogspot.com

Cubane Derivatives as Building Blocks for Energetic Materials Research

The cubane skeleton is a powerhouse of stored energy due to its significant ring strain, estimated to be around 166 kcal/mol. sciencemadness.org This, combined with its high density, makes cubane and its derivatives highly attractive candidates for the development of advanced high-energy-density materials (HEDMs). acs.orgdtic.mildtic.mil

Synthetic Strategies for High-Energy-Density Materials

The synthesis of energetic cubanes typically involves the introduction of explosophoric groups, such as nitro (–NO2), onto the cubane core. dtic.mil The high density of the cubane cage (1.29 g/cm³) contributes significantly to the performance of the resulting energetic material, as detonation velocity and pressure are strongly dependent on density. acs.orgsciencemadness.org

Starting from functionalized cubanes like cubane-1,4-dicarboxylic acid, a variety of energetic derivatives can be accessed. wikipedia.org For instance, the carboxylic acid groups can be converted to other functionalities that serve as precursors for the introduction of nitro groups. While the direct nitration of the cubane ring is a challenging goal, methods have been developed to synthesize polynitrocubanes. dtic.mil The synthesis of octanitrocubane, a molecule with a predicted density of 2.1–2.2 g/cm³, represents a significant achievement in this field. sciencemadness.org

This compound can be envisioned as a precursor for energetic materials. The amino group can be converted into a nitramino group (–NHNO2) or used as a handle to attach other energetic moieties. The methyl ester group can also be transformed into other functional groups suitable for the introduction of explosophores. The synthesis of N,N'-bis-(β,β-dinitro-β-fluoroethyl)-1,4-diaminocubane from 1,4-diaminocubane illustrates a synthetic route from an amino-substituted cubane to a more energetic derivative. dtic.mil

Table 3: Key Properties of Cubane for Energetic Materials

PropertyValueSignificance
Heat of Formation+144 kcal/molHigh positive value indicates significant stored energy sciencemadness.org
Strain Energy~166 kcal/molContributes to the high energy release upon decomposition sciencemadness.org
Density1.29 g/cm³ (for unsubstituted cubane)High density leads to higher detonation velocity and pressure acs.orgdtic.mil

Theoretical Studies of Energy Release Mechanisms

Computational studies play a crucial role in understanding the decomposition and energy release mechanisms of cubane-based energetic materials. daneshyari.com These studies help in predicting the performance and stability of new energetic compounds before their synthesis.

Theoretical calculations have shown that the thermal decomposition of energetic cubanes often initiates with the cleavage of a C–C bond within the cage skeleton. energetic-materials.org.cn For octanitrocubane, the pyrolysis is thought to begin with the formation of a diradical through the breaking of a single C–C bond in the cube. researchgate.net This is followed by the breaking of a second C–C bond to form a nitrocyclooctatetraene. researchgate.net The activation energy for this initial decomposition step is relatively high, which explains the surprising kinetic stability of many cubane derivatives. sciencemadness.org

Molecular dynamics simulations have been employed to investigate the real-time decomposition of nitrocubanes. acs.org These simulations show that the reaction can start with isomerization of the nitrocubane, followed by the production of nitrogen oxides and carbon monoxide, which then recombine to form the final products, CO2 and N2, releasing a significant amount of energy. acs.org

The effect of substituents on the strain energy and stability of the cubane cage has also been a subject of theoretical investigation. The introduction of nitro groups, for example, can significantly increase the strain energy of the cubane skeleton, particularly when multiple nitro groups are present. nih.gov These theoretical insights are invaluable for the rational design of new cubane-based energetic materials with tailored properties.

Table 4: Calculated Properties of Selected Energetic Cubane Derivatives

CompoundPredicted Density (g/cm³)Calculated Heat of Formation (kJ/mol)Key Decomposition Feature
Octanitrocubane (ONC)2.189505.84 (crystal)Initial C-C bond breaking in the cage researchgate.net
Heptanitrocubane-4346 (free energy)Spontaneous isomerization acs.org

Future Directions and Unaddressed Research Challenges in Cubane Chemistry

Development of Novel and Efficient Synthetic Routes to Diverse Cubane (B1203433) Derivatives

A primary obstacle to the widespread use of cubane scaffolds in medicinal chemistry and materials science has been the complexity and cost of their synthesis. While the commercially available cubane-1,4-dicarboxylic acid and its esters serve as common starting points, the development of more efficient and versatile synthetic methodologies is crucial for generating a broader range of functionalized derivatives.

Future research will likely focus on several key areas:

Improving Access to Different Substitution Patterns: Historically, research has concentrated on 1,4-disubstituted cubanes due to their synthetic accessibility. However, recent breakthroughs in synthesizing 1,3- and 1,2-disubstituted cubanes on a multigram scale are opening the door to a more comprehensive exploration of cubane's potential as a benzene (B151609) bioisostere, capable of mimicking ortho-, meta-, and para-substituted aromatic rings.

Advanced Functionalization Techniques: While classical functional group transformations are generally effective on the cubane system, there is a need for more sophisticated methods. This includes the refinement of ortho-lithiation and metal-halogen exchange reactions to introduce a wider array of functionalities, including boron and phosphorus, which are key for cross-coupling reactions. The development of general and robust cross-coupling protocols for forming cubane–N, cubane–C(sp³), and cubane–CF₃ bonds remains a significant challenge due to the propensity for metal-catalyzed strain-releasing isomerizations.

C-H Bond Activation: Direct and selective C-H functionalization of the cubane core is a major challenge. Developing catalytic systems that can precisely modify the cubane framework without relying on pre-installed directing groups would represent a paradigm shift in synthesizing complex cubane derivatives.

A summary of key synthetic strategies for cubane functionalization is presented below.

Synthetic StrategyDescriptionKey Starting MaterialsTarget Derivatives
Functional Group Interconversion (FGI) Standard organic reactions to modify existing functional groups, such as converting carboxylic acids to amines, amides, or halides.Cubane-1,4-dicarboxylic acid1,4-Dinitrocubane, cubane amides
Ortho-metalation/Transmetalation Directed deprotonation of a C-H bond adjacent to a directing group (e.g., amide), followed by quenching with an electrophile or transmetalation.Substituted cubanamidesPolysubstituted cubanes
Metal-Halogen Exchange Reaction of an iodinated cubane with an organometallic reagent to form a cubyl nucleophile, which can react with various electrophiles.Iodinated cubanesBorylated, stannylated, and zincated cubanes
Cross-Coupling Reactions Modern catalytic methods to form C-C, C-N, and other bonds, though challenging due to potential cage rearrangement.Halogenated or borylated cubanesArylated, alkylated, and aminated cubanes
Wharton Transposition A novel sequence used to convert an enone intermediate for 1,4-disubstituted cubanes into one that provides access to 1,3-disubstituted isomers.Enone intermediates in cubane synthesis1,3-Disubstituted cubane dicarboxylates

Discovery of Unprecedented Reactivity and Transformation Pathways

The high degree of strain in the cubane skeleton (166 kcal/mol) endows it with unique reactivity. While kinetically stable, the cubane cage can undergo fascinating transformations under specific conditions, most notably valence isomerization to cuneane, often catalyzed by metal ions like Ag(I) and Rh(I).

Future research in this area will aim to:

Harness Strain Release: Develop new synthetic applications for the controlled, strain-releasing transformations of cubanes. Instead of being viewed as an undesirable side reaction, cage isomerization could be leveraged to access other complex polycyclic scaffolds.

Explore Photochemical and Electrochemical Reactions: Investigate novel photochemical and electrochemical transformations of cubane derivatives. Photochemical [2+2] cycloadditions are integral to the synthesis of the cubane core itself, and further exploration of light- and electricity-driven reactions could lead to new functionalization methods under mild conditions.

Investigate Cubyl Radicals and Cations: Further study the chemistry of reactive intermediates like cubyl radicals and the surprisingly accessible cubyl cation. Understanding and controlling these species could unlock new substitution patterns and reaction pathways.

Integration of Machine Learning and AI in Cubane Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to accelerate progress in cubane chemistry, a field characterized by complex synthesis and non-intuitive structure-property relationships.

Key opportunities include:

Predictive Modeling: Using ML algorithms to predict the properties of novel cubane derivatives, such as their stability, reactivity, and biological activity. Computational methods like Density Functional Theory (DFT) are already used to study the structures and thermochemical properties of cubanes and their aza-analogs, and ML can learn from this data to make faster predictions.

Reaction Prediction and Synthesis Planning: AI tools can assist in designing more efficient synthetic routes to complex cubane targets. Machine learning models have been used to understand the mechanistic photodynamics of cubane formation, predicting reaction yields based on substituent effects. This approach could be expanded to predict the outcomes of other challenging reactions and optimize conditions.

De Novo Design: Employing generative models to design new cubane-based molecules with desired properties for specific applications, such as drug candidates or energetic materials. This data-driven approach can explore the vast chemical space of substituted cubanes more efficiently than traditional methods.

Exploration of New Interdisciplinary Applications Beyond Traditional Organic Chemistry

While the initial interest in cubanes was academic, their unique properties make them attractive candidates for a wide range of applications. The rigid scaffold and precise spatial arrangement of substituents are key features driving this exploration.

Application AreaRationale and Key FindingsRepresentative Compounds/Concepts
Medicinal Chemistry Cubane can act as a non-aromatic, metabolically stable bioisostere for benzene rings, potentially improving drug properties like solubility and metabolic stability.Cubane-containing analogues of Leteprinim and Diflubenzuron have shown improved activity and solubility.
Materials Science & Polymers The rigid cubane unit can be incorporated into polymers as a backbone component or a pendant group to create materials with high thermal stability and defined architectures.Polycubanes and cubane-containing norbornene polymers have been synthesized.
Nanotechnology The defined geometry of cubane makes it an ideal building block for nanoarchitectures, such as molecular rods and other precisely structured nanomaterials.High-pressure polymerization of cubane can form crystalline, one-dimensional carbon nanothreads.
Energetic Materials The high strain energy and density of the cubane cage make its derivatives powerful explosives and propellants with high stability.Octanitrocubane and heptanitrocubane are high-performance explosives.

Future research will focus on systematically replacing benzene rings in known drugs and materials with 1,2-, 1,3-, and 1,4-disubstituted cubanes to fully map out the structure-activity relationships. Furthermore, the development of cubane-based polymers for applications in liquid crystals and permanent information storage is an active area of investigation.

Challenges in Scaling Up Synthesis and Industrial Viability Studies

Despite significant progress, the transition of cubane chemistry from the laboratory to industrial-scale production faces substantial hurdles. The primary challenge is the high cost and multi-step nature of the syntheses, which currently limits the use of cubanes to high-value applications like pharmaceuticals.

Addressing this challenge will require:

Process Optimization and Flow Chemistry: Re-evaluating existing synthetic routes to improve yields, reduce the number of steps, and minimize waste. The use of continuous flow chemistry could offer a safer, more efficient, and scalable alternative to batch processing for certain steps in cubane synthesis.

Cost Reduction of Starting Materials: The synthesis of the initial cage structure remains a major cost driver. Discovering more economical routes to the core cubane skeleton is essential for broader industrial adoption.

Industrial Collaboration: For applications like energetic materials, where thousand-pound quantities might be needed, collaboration between academic, industrial, and military researchers is necessary to justify and fund the significant investment required for scaling up production. Until the cost of production can be dramatically reduced, the use of cubanes in bulk applications will remain limited.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Acid-catalyzedH₂SO₄3592
Coupling agentDCC/DMAP5896
Microwave-assistedNone4594Hypothetical

Q. Table 2. Thermal Stability Metrics

DerivativeDecomposition Onset (°C)Stabilization Method
Parent cubane acid145None
Methyl ester152Argon storage
Co-crystallized form165Cyclodextrin complex

Retrosynthesis Analysis

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Reactant of Route 1
1-Amino-cubane-4-carboxylic acid methyl ester
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Reactant of Route 2
1-Amino-cubane-4-carboxylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.